molecular formula C16H15N7O5S3 B10837426 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10837426
M. Wt: 481.5 g/mol
InChI Key: RNWMKMFWVBYAMX-UHFFFAOYSA-N
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Description

FK-041 is a small molecule drug initially developed by Astellas Pharma, Inc. It is known for its antibacterial properties, specifically as an inhibitor of bacterial penicillin-binding proteins. This compound has shown promise in treating bacterial infections due to its ability to bind to and inhibit the function of these proteins, which are essential for bacterial cell wall synthesis .

Preparation Methods

The synthesis of FK-041 involves several steps, starting with the preparation of the core cephalosporin structure. The synthetic route typically includes the following steps:

Industrial production methods for FK-041 involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

FK-041 undergoes several types of chemical reactions, including:

    Oxidation: FK-041 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on FK-041, potentially altering its antibacterial properties.

    Substitution: FK-041 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of FK-041 with modified antibacterial activity .

Scientific Research Applications

FK-041 has several scientific research applications, including:

Mechanism of Action

FK-041 exerts its effects by binding to bacterial penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. By inhibiting these proteins, FK-041 disrupts the formation of the cell wall, leading to bacterial cell death. The molecular targets of FK-041 are the active sites of these proteins, where it forms a stable complex, preventing the normal enzymatic activity required for cell wall synthesis .

Comparison with Similar Compounds

FK-041 is similar to other cephalosporin antibiotics, such as ceftizoxime and ceftaroline. FK-041 has unique properties that distinguish it from these compounds:

Similar compounds include:

Properties

Molecular Formula

C16H15N7O5S3

Molecular Weight

481.5 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N7O5S3/c17-16-20-7(4-31-16)9(22-28)12(24)21-10-13(25)23-11(15(26)27)8(5-30-14(10)23)29-3-6-1-18-19-2-6/h1-2,4,10,14,28H,3,5H2,(H2,17,20)(H,18,19)(H,21,24)(H,26,27)

InChI Key

RNWMKMFWVBYAMX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCC4=CNN=C4

Origin of Product

United States

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